molecular formula C8H15NO2 B2692001 [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine CAS No. 2445790-72-5

[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine

Cat. No. B2692001
M. Wt: 157.213
InChI Key: TTXMLGQFGQBFSI-UHFFFAOYSA-N
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Description

“[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine” is a chemical compound with the CAS Number: 2445790-72-5 . It has a molecular weight of 157.21 . The compound is in liquid form under normal conditions .


Synthesis Analysis

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The IUPAC name of the compound is (1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine . The InChI code of the compound is 1S/C8H15NO2/c1-10-6-8-2-7(3-8,4-9)5-11-8/h2-6,9H2,1H3 .


Physical And Chemical Properties Analysis

“[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 157.21 .

Scientific Research Applications

Synthesis and Structural Applications

Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives : This scaffold, related in structural complexity to the compound , has been explored for constructing compound libraries in drug discovery. A practical synthesis approach based on cycloaddition reactions demonstrates the potential for generating libraries of 3D-shaped molecules, which is crucial for the development of new drugs (Yarmolchuk et al., 2011).

Chemical Properties and Reactions

2-Oxabicyclo[2.1.1]hexane Derivatives : The synthesis of 2-Oxabicyclo[2.1.1]hexane derivatives through intramolecular photocycloaddition and their conformational properties have been explored. These findings highlight the versatility and reactivity of bicyclic scaffolds similar to the one , which could be relevant for designing novel compounds with specific chemical behaviors (Kirmse & Mrotzeck, 1988).

Potential Pharmacological Applications

Analgesic Agents : The synthesis and pharmacological evaluation of 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents underscore the therapeutic potential of bicyclic and polycyclic compounds. This research suggests the viability of structurally complex compounds, like the one of interest, in developing new analgesics with a nonnarcotic profile, providing a basis for further exploration in pain management (Epstein et al., 1981).

Biodegradation and Environmental Applications

Biodegradation of RDX : The biodegradation pathways of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), an explosive compound, have been investigated, showing that bicyclic and polycyclic compounds undergo complex degradation processes leading to various metabolites. This research could inform the environmental fate and degradation strategies for structurally similar compounds (Hawari et al., 2000).

Safety And Hazards

The compound is associated with certain hazards. The safety pictograms associated with it are GHS05 and GHS07 . The signal word for the compound is "Danger" . The hazard statements are H314 and H335 .

Future Directions

The future directions for “[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine” and similar compounds could involve further exploration of their synthetic accessibility and potential applications in the development of bio-active compounds .

properties

IUPAC Name

[1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-10-6-8-2-7(3-8,4-9)5-11-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXMLGQFGQBFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine

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